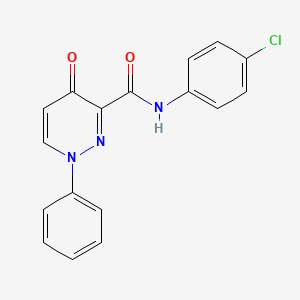
1-(4-ethylphenyl)-4-oxo-N-phenyl-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethylacetophenone , is a chemical compound with the molecular formula C10H12O. It has a molecular weight of 148.2017 g/mol. The IUPAC Standard InChI for this compound is: InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3 .
Preparation Methods
Synthetic Routes::
Acylation of Ethylbenzene: One common synthetic route involves acylating ethylbenzene with acetyl chloride or acetic anhydride. The reaction occurs under acidic conditions, leading to the formation of 4’-ethylacetophenone.
Friedel-Crafts Acylation: Another method employs Friedel-Crafts acylation, where ethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (such as aluminum chloride). This yields the desired compound.
Industrial Production:: Industrial production typically involves large-scale synthesis using the above methods. Optimization ensures high yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: 4’-Ethylacetophenone can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, introducing various substituents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly employed.
Substitution: Lewis acids (e.g., AlCl) facilitate Friedel-Crafts reactions.
- Oxidation: 4’-Ethylbenzoic acid
- Reduction: 4’-Ethylphenylethanol
- Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have pharmaceutical applications.
Industry: Flavor and fragrance synthesis.
Mechanism of Action
The exact mechanism of action for 4’-Ethylacetophenone depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds: Other acetophenones, such as 4-methylacetophenone and 4-chloroacetophenone, share structural similarities. 4’-Ethylacetophenone’s unique ethyl substitution sets it apart.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-14-8-10-16(11-9-14)22-13-12-17(23)18(21-22)19(24)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |
InChI Key |
BIFOWEMAFDHYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11390459.png)
![1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390466.png)

![6-methyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11390475.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B11390482.png)
![1-(2-Fluorophenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11390489.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390495.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11390501.png)
![Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11390506.png)
![6,8-dimethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11390509.png)
![N-(3,4-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390513.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11390521.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11390533.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11390541.png)
